
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide
Übersicht
Beschreibung
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a research chemical with the CAS Number: 1400644-74-7 . It has a molecular weight of 255.11 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclopropane-1-carbohydrazide . The InChI code for this compound is 1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14) .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide can be represented by the linear formula C10H11BrN2O . The InChI key for this compound is WEXUTMQOXTWMEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide include a molecular weight of 255.11 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide: is utilized in pharmaceutical research as a precursor for the synthesis of more complex compounds. Its structural motif, featuring a cyclopropane ring and a carbohydrazide moiety, is of interest for the development of new pharmacophores. The compound can serve as a building block in the design of novel drugs with potential biological activity .
Material Science
In material science, this compound’s unique chemical structure could be explored for the development of new organic semiconductors. The bromophenyl group may allow for further functionalization, potentially leading to materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Analytical Chemistry
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide: can be used as a reference standard in analytical chemistry. Its well-defined structure and stability under various conditions make it suitable for use in calibrating instruments or validating analytical methods such as HPLC, NMR, or LC-MS .
Agricultural Chemistry
The bromophenyl group within this compound could be investigated for its potential use in the development of new agrochemicals. Research in this area might focus on the synthesis of novel pesticides or herbicides that target specific pests or weeds without affecting crops .
Environmental Science
Environmental scientists might explore the use of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide in the study of environmental pollutants. Its brominated aromatic structure could serve as a model compound for understanding the behavior of similar organic contaminants in the environment .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that process cyclic or aromatic substrates. It may also be used to investigate the metabolism of xenobiotic compounds in living organisms .
Chemical Engineering
Chemical engineers could explore the use of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide in process development and optimization. Its synthesis and purification processes could provide insights into phase behavior, reaction kinetics, and separation techniques applicable to industrial-scale chemical production .
Pharmacology
In pharmacology, the compound’s potential biological activity could be assessed through in vitro and in vivo studies. It may act as a lead compound for the development of new therapeutic agents, with researchers investigating its efficacy, toxicity, and pharmacokinetics .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUTMQOXTWMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



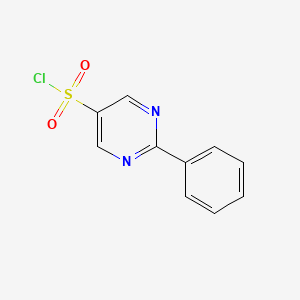
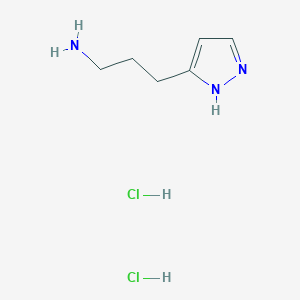
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)


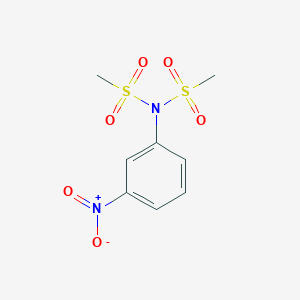
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
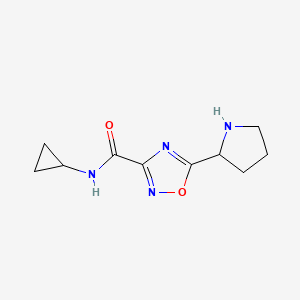
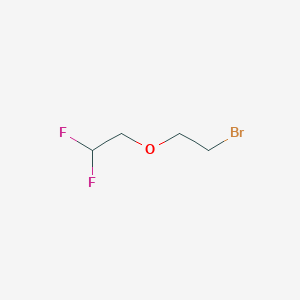

![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)
![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
